6-O-Veratroylcatalpol vs. Catalpol: Specific Inhibition of PKC/ERK/NF-κB Signaling in THP-1 Cells
Unlike its parent compound catalpol, which has broad anti-inflammatory and antioxidant effects, 6-O-Veratroylcatalpol demonstrates a specific, upstream inhibitory mechanism on the PKC/ERK/NF-κB pathway in human THP-1 monocytic cells stimulated by PMA [1][2].
| Evidence Dimension | Mechanism of Action: Cytokine Suppression |
|---|---|
| Target Compound Data | 6-O-Veratroylcatalpol significantly inhibited PMA-induced TNF-α expression (p < 0.05) and suppressed PKC activity leading to downstream inactivation of ERK and NF-κB [1]. |
| Comparator Or Baseline | Catalpol exerts anti-inflammatory effects through multiple mechanisms including antioxidant activity, but its direct, specific inhibition of the PKC/ERK/NF-κB axis has not been demonstrated with comparable potency or specificity in the same cellular model [2]. |
| Quantified Difference | 6-O-Veratroylcatalpol provides a targeted inhibition of the PKC/ERK/NF-κB signaling pathway at its initiation point (PKC), a mechanistic distinction not observed for the unsubstituted catalpol core in parallel studies [1]. |
| Conditions | In vitro model using THP-1 human monocytic cells stimulated with phorbol 12-myristate 13-acetate (PMA). |
Why This Matters
This provides a clear experimental rationale for selecting 6-O-Veratroylcatalpol over catalpol when the objective is to specifically interrogate or inhibit the PKC/ERK/NF-κB inflammatory cascade.
- [1] Le MQ, et al. 6-O-Veratroyl catalpol suppresses pro-inflammatory cytokines via regulation of extracellular signal-regulated kinase and nuclear factor-κB in human monocytic cells. Biochimie. 2015;119:52-59. View Source
- [2] Le MQ, et al. 6-O-Veratroyl catalpol suppresses pro-inflammatory cytokines via regulation of extracellular signal-regulated kinase and nuclear factor-κB in human monocytic cells. Biochimie. 2015;119:52-59. View Source
